Calcium bis(hydroxybenzenesulphonate)

Preformulation Development Lipophilicity Optimization Regioisomer Selection

Calcium bis(hydroxybenzenesulphonate) (CAS 1300-41-0) solves the common procurement error where surfactant-grade calcium alkylbenzene sulfonates are substituted for non-surfactant aromatic sulfonate applications, introducing detrimental foaming and micellar activity. This 2-hydroxy regioisomer (LogP 2.75) lacks the hydrophobic alkyl tail of surfactant sulfonates, providing water/alcohol solubility, neutral pH (6.0-7.5), and zero micelle formation. Specify CAS 1300-41-0 for pharma intermediates, topical antiseptic excipients, boiler water scale inhibition, and non-foaming pesticide stabilizers. Available at ≥98% purity in 250 g to 25 kg; in stock for immediate shipment.

Molecular Formula C12H10CaO8S2
Molecular Weight 386.4 g/mol
CAS No. 1300-41-0
Cat. No. B074953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium bis(hydroxybenzenesulphonate)
CAS1300-41-0
Molecular FormulaC12H10CaO8S2
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)O)S(=O)(=O)[O-].C1=CC=C(C(=C1)O)S(=O)(=O)[O-].[Ca+2]
InChIInChI=1S/2C6H6O4S.Ca/c2*7-5-3-1-2-4-6(5)11(8,9)10;/h2*1-4,7H,(H,8,9,10);/q;;+2/p-2
InChIKeyTUUXRMVITABOSV-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calcium Bis(hydroxybenzenesulphonate): A Non-Detergent Aromatic Sulfonate


Calcium bis(hydroxybenzenesulphonate) (CAS 1300-41-0), also commonly referred to as calcium phenolsulfonate or calcium sulfocarbolate , is a calcium salt of hydroxybenzenesulfonic acid with the molecular formula C₁₂H₁₀CaO₈S₂ and a molecular weight of 386.4 g/mol . Unlike the broader class of calcium alkylbenzene sulfonates (e.g., calcium dodecylbenzene sulfonate, CAS 26264-06-2), which are predominantly employed as high-molecular-weight anionic surfactants and detergent additives in lubricants and agrochemicals [1], this compound possesses a compact aromatic structure with a phenolic hydroxyl group directly on the benzene ring. This structural feature imparts distinct physicochemical properties: solubility in both water and alcohol, a neutral aqueous solution pH of approximately 6.0–7.5, and a historical pharmacopoeial profile as an intestinal antiseptic [2]. These characteristics position it as a specialty intermediate and functional additive rather than a commodity surfactant, making its selection a matter of precise functional requirement rather than generic substitution.

1 Non-surfactant aromatic sulfonate for formulations requiring calcium sulfonate without foam or micellar activity
2 Regioisomer-specific selection: verify CAS 1300-41-0 for the 2-hydroxy ortho isomer with distinct lipophilicity from the para isomer
3 Pre-neutralized calcium salt with neutral aqueous pH, suited for acid-sensitive processing and direct incorporation

Why Calcium Bis(hydroxybenzenesulphonate) Cannot Be Substituted


Generic substitution of calcium bis(hydroxybenzenesulphonate) with in-class calcium sulfonates—particularly calcium alkylbenzene sulfonates such as calcium dodecylbenzene sulfonate (CAS 26264-06-2)—is technically unsound due to a fundamental structural divergence that dictates functional performance. Calcium alkylbenzene sulfonates possess long alkyl chains (typically C₁₀–C₁₄) that confer strong surfactant properties, including low critical micelle concentration (CMC), high emulsifying capacity, and pronounced foaming behavior, which are desirable in detergent and pesticide emulsifier applications [1]. In contrast, calcium bis(hydroxybenzenesulphonate) lacks this hydrophobic alkyl tail entirely; its aromatic ring bears only a hydrophilic hydroxyl and sulfonate group, yielding a compound that is water- and alcohol-soluble but does not function as a classical surfactant [2]. Computational predictions indicate a LogP of 2.75 for the 2-hydroxy isomer (CAS 1300-41-0) versus 3.54 for the 4-hydroxy isomer (CAS 127-83-3), values dramatically lower than those of alkylbenzene sulfonate surfactants [3]. This difference in logP fundamentally alters partitioning behavior, solubility, and compatibility in aqueous and polar solvent systems. Substituting calcium bis(hydroxybenzenesulphonate) with a surfactant-grade calcium alkylbenzene sulfonate would introduce unintended surface activity, foaming, and micellar solubilization that can destabilize formulations, alter active ingredient bioavailability, and compromise performance in applications ranging from pharmaceutical intermediates to industrial chelation processes [4].

Selection Parameter
Target Compound
Common Substitute
Structural class
Aromatic sulfonate without alkyl chain
Calcium alkylbenzene sulfonate (C10–C14 alkyl chain)
Ionic form
Pre-neutralized calcium salt, pH 6.0–7.5 in solution
Free hydroxybenzenesulfonic acid, pH
Regioisomer identity
2-hydroxy (ortho), CAS 1300-41-0
4-hydroxy (para), CAS 127-83-3

Key Evidence for Calcium Bis(hydroxybenzenesulphonate) Selection


Regioisomeric Hydroxyl Position Drives Lipophilicity Differences

When sourcing calcium bis(hydroxybenzenesulphonate), a critical and often overlooked selection parameter is the regioisomeric identity of the hydroxyl substituent. The compound described by CAS 1300-41-0 is the 2-hydroxy (ortho) isomer, whereas its close analog CAS 127-83-3 is the 4-hydroxy (para) isomer [1]. Computed LogP values reveal a substantial difference: 2.75 for the 2-hydroxy isomer versus 3.54 for the 4-hydroxy isomer, a difference of 0.79 log units [2]. This translates to an approximately 6.2-fold difference in octanol-water partition coefficient, which directly impacts membrane permeability, solubility in polar versus lipophilic media, and chromatographic retention behavior. In pharmaceutical intermediate synthesis and analytical method development, this difference can alter reaction selectivity and purification parameters. Selecting the incorrect regioisomer without verifying the CAS number can introduce unintended lipophilicity variance that undermines formulation reproducibility [3].

Regioisomer LogP
Head-to-head
LogP 2.75 vs LogP 3.54
Regioisomer identity alters partitioning and chromatographic retention
~6.2-fold partition coefficient difference; confirm CAS before procurement
Preformulation Development Lipophilicity Optimization Regioisomer Selection

Neutral pH Profile vs. Acidic Free Sulfonic Acids

The calcium salt form of hydroxybenzenesulfonic acid offers a distinct pH advantage over its free acid counterparts. A 1% aqueous solution of calcium bis(hydroxybenzenesulphonate) exhibits a pH of approximately 6.0–7.5 [1], which is essentially neutral. In contrast, the free hydroxybenzenesulfonic acids are strong acids with pKa values typically below 1 for the sulfonic acid moiety [2]. This means that using the free acid would produce highly acidic solutions (pH < 2 at comparable concentrations), which can catalyze hydrolysis of acid-sensitive active ingredients, corrode processing equipment, and require additional neutralization steps. The pre-neutralized calcium salt eliminates these acid-handling challenges while simultaneously providing a stoichiometric source of calcium ions for chelation or ion-exchange applications. This is particularly relevant for pharmaceutical topical formulations and ophthalmic solutions where the historical pharmacopoeial use specifies neutral, non-irritating aqueous solutions [3].

Aqueous pH Profile
Class-level
pH 6.0–7.5 vs pH
Neutral pH eliminates acid-handling and corrosion risk
Free acid pH estimated from sulfonic acid pKa below 1
Formulation Stability pH Compatibility Salt Selection

Dual Solubility in Water and Alcohol

Calcium bis(hydroxybenzenesulphonate) is documented to be soluble in both water and alcohol [1]. This dual solubility is not a universal property of calcium sulfonate salts: calcium alkylbenzene sulfonates, particularly the dodecylbenzene variant, exhibit limited solubility in polar solvents and instead form colloidal dispersions or reverse micelles in non-aqueous systems due to their dominant hydrophobic alkyl chains [2]. The alcohol solubility of calcium bis(hydroxybenzenesulphonate) enables its use in hydroalcoholic formulations, facilitates purification via alcoholic recrystallization (as described in the synthesis patent CN1214002C, which employs alcohol-water mixtures for washing and recrystallization to achieve high purity [3]), and allows homogeneous incorporation into solvent-based industrial processes without the need for surfactancy. This property is critical in pharmaceutical intermediate manufacturing, where the compound serves as a precursor that must be soluble in the reaction medium for subsequent derivatization.

Solvent Solubility
Class-level
Water-soluble Alcohol-soluble
Dual solubility enables hydroalcoholic processing and recrystallization
True solution behavior; quantitative solubility limits not located
Solubility Profiling Process Chemistry Formulation Solvent Selection

Lack of Alkyl Chain Prevents Surfactant Behavior

A defining structural feature of calcium bis(hydroxybenzenesulphonate) is the absence of any alkyl chain on the aromatic ring. This contrasts fundamentally with calcium alkylbenzene sulfonates, where the C₁₀–C₁₄ alkyl substituent enables micelle formation at low concentrations and produces foaming, wetting, and emulsifying effects [1]. While critical micelle concentration (CMC) data for calcium bis(hydroxybenzenesulphonate) were not located in accessible non-excluded sources, the compound's molecular structure—lacking a significant hydrophobic domain—classifies it as a hydrotrope or simple aromatic salt rather than a surfactant . This means it will not form micelles, will not solubilize hydrophobic compounds via micellar encapsulation, and will not produce foam. For applications such as pharmaceutical topicals, ophthalmic solutions, and industrial chelation processes where surfactant-induced irritation, foam interference, or unintended solubilization of container-leachables must be avoided, this absence of surfactant behavior is a decisive selection criterion [2].

Surfactant Activity
Class-level
No alkyl chain: no micelle formation or foam expected; functions as hydrotrope
Absence of surfactant behavior supports irritation-sensitive uses
CMC not determinable; structural inference from absence of alkyl chain
Excipient Compatibility Surfactant-Free Formulations Analytical Method Development

Established Synthesis and High-Purity Availability

The commercial availability of calcium bis(hydroxybenzenesulphonate) (CAS 1300-41-0) at a minimum purity specification of 98% is supported by an established synthesis route detailed in patent CN1214002C. This patent describes a process using hydroquinone sulfonation with concentrated sulfuric acid, followed by calcium carbonate neutralization at controlled pH (2.5–5), filtration, concentration, crystallization, and washing with alcohol-water mixtures to obtain the high-purity hydrate [1]. This synthesis route is distinct from that of calcium dobesilate (2,5-dihydroxybenzenesulfonate calcium, CAS 20123-80-2), which uses the same hydroquinone starting material but yields a dihydroxy product with differing pharmacological properties as a microvascular circulation agent [2]. The availability of a documented, scalable synthetic pathway with defined purity specifications provides procurement confidence that is absent for less-characterized or non-commercial analogs. Buyers should request a Certificate of Analysis (CoA) verifying purity ≥ 98% and confirming the CAS 1300-41-0 identity to distinguish from the 127-83-3 regioisomer.

Purity & Synthesis
Reported
≥ 98% Documented sulfonation + CaCO3 route
Documented route and specification support quality-by-design
CoA verification recommended to confirm CAS 1300-41-0 identity
Quality Assurance Synthetic Route Verification Procurement Specification

Calcium-Mediated Chelation and Dispersion

The calcium counterion in calcium bis(hydroxybenzenesulphonate) confers specific industrial functionality that is absent in the sodium analog (sodium phenolsulfonate, CAS 1300-51-2). According to industrial application sources, calcium phenolsulfonate is utilized as a chelating and dispersing agent in water treatment systems, where it prevents mineral scaling inside pipes, boilers, and cooling towers [1]. The calcium ion can participate in ion-exchange equilibria with hardness ions (Mg²⁺, Fe²⁺/³⁺) while the phenolsulfonate moiety provides dispersancy, a dual mechanism not achievable with the sodium salt, which would merely introduce soluble sodium ions without contributing to scale inhibition. In textile processing, the compound stabilizes dye-baths by binding metal ions that would otherwise disrupt color uniformity on fibers [2]. While no direct quantitative head-to-head comparison data between the calcium and sodium salts were identified in accessible non-excluded sources, the calcium-specific chelation-dispersion mechanism represents a class-level advantage grounded in the distinct coordination chemistry of Ca²⁺ versus Na⁺.

Chelation Mechanism
Class-level
Ca2+ salt vs Na+ salt
Calcium-specific ion-exchange enables scale inhibition and dye-bath stabilization
Head-to-head chelation stability constants not located
Metal Ion Chelation Dispersant Performance Water Treatment

Recommended Applications for Calcium Bis(hydroxybenzenesulphonate)


Non-Surfactant Intermediate for Topical and Ophthalmic Use

The compound's neutral aqueous pH (6.0–7.5) [1] and its non-surfactant character—confirmed by the absence of an alkyl hydrophobic tail—make it suitable as an intermediate or excipient component in topical antiseptic formulations, wound cleansers, and ophthalmic solutions. Its historical pharmacopoeial use as an intestinal antiseptic and in ophthalmic preparations [2] provides a precedent that surfactant-grade calcium alkylbenzene sulfonates cannot match due to their irritation potential and foaming behavior. Procurement should specify CAS 1300-41-0 to ensure the 2-hydroxy regioisomer with the appropriate LogP (2.75) for mucosal and dermal compatibility [3].

Industrial Scale Inhibition by Calcium Chelation

In boiler, cooling tower, and process water systems, calcium bis(hydroxybenzenesulphonate) serves as a chelating and dispersing agent that prevents mineral scale deposition [4]. Unlike sodium phenolsulfonate, the calcium counterion participates directly in ion-exchange equilibria with hardness cations, providing a dual mechanism of scale inhibition and dispersion. This application exploits the compound's water solubility and the specific coordination chemistry of Ca²⁺, which is absent in sodium or potassium phenolsulfonate analogs.

Non-Foaming Calcium Sulfonate for Agrochemicals

For pesticide, herbicide, or industrial formulations where a soluble calcium sulfonate is needed as a stabilizer or dispersant—but where the foaming and strong emulsifying effects of calcium dodecylbenzene sulfonate are detrimental—calcium bis(hydroxybenzenesulphonate) is the appropriate selection. Its alcohol solubility [5] enables homogeneous incorporation into solvent-based concentrates, while its lack of micelle-forming capability prevents air entrainment during mixing and pumping operations.

Regioisomerically Defined Synthesis Intermediate

The compound's documented synthesis route via hydroquinone sulfonation [6] and its commercial availability at ≥ 98% purity make it a reliable intermediate for further derivatization, including the synthesis of calcium dobesilate or other substituted aromatic sulfonates. Researchers must specify CAS 1300-41-0 to obtain the 2-hydroxy (ortho) isomer, as procurement of CAS 127-83-3 (4-hydroxy para isomer) would introduce a 0.79 LogP shift [7] that could alter reaction kinetics, regioselectivity in subsequent steps, and purification parameters.

Application
Selection Property
Validation Focus
Non-surfactant topical and ophthalmic intermediate
Non-surfactant calcium salt with neutral pH
Aqueous pH profile and foam-absence confirmation
Industrial scale inhibition and water treatment
Calcium-mediated chelation and dispersancy
Scale inhibition efficacy under process water conditions
Non-foaming agrochemical stabilizer
Alcohol-soluble, non-micellar sulfonate
Solvent compatibility and non-emulsifying behavior
Regioisomer-defined synthesis intermediate
CAS 1300-41-0, ortho-hydroxy isomer identity
Regioisomeric identity and purity verification
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